molecular formula C13H11ClN6O B2414464 (E)-N-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N'-methoxymethanimidamide CAS No. 303145-82-6

(E)-N-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N'-methoxymethanimidamide

Cat. No.: B2414464
CAS No.: 303145-82-6
M. Wt: 302.72
InChI Key: FBVKUFHWQBVDIL-UHFFFAOYSA-N
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Description

N’-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Mechanism of Action

Target of Action

Compounds with a similar [1,2,4]-triazolo [1,5-a]pyrimidin-7 (4h)-one skeleton have shown remarkable anti-epileptic activities . Other compounds with a similar structure have been developed to target adenosine receptors .

Mode of Action

Compounds with a similar [1,2,4]-triazolo [1,5-a]pyrimidin-7 (4h)-one skeleton have been found to intercalate dna . This suggests that the compound might interact with its targets by intercalating into the DNA, thereby disrupting the normal functioning of the cells.

Biochemical Pathways

Given its potential dna intercalation activity , it can be inferred that the compound might affect the DNA replication and transcription processes, thereby influencing the protein synthesis pathway.

Pharmacokinetics

In silico admet profiles have been performed for compounds with a similar [1,2,4]-triazolo [1,5-a]pyrimidin-7 (4h)-one skeleton . These properties are crucial in determining the bioavailability of the compound.

Result of Action

Compounds with a similar [1,2,4]-triazolo [1,5-a]pyrimidin-7 (4h)-one skeleton have shown remarkable anti-epileptic activities , suggesting that the compound might have a similar effect.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N’-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

Properties

IUPAC Name

N'-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN6O/c1-21-17-8-16-12-18-13-15-7-6-11(20(13)19-12)9-2-4-10(14)5-3-9/h2-8H,1H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVKUFHWQBVDIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC=NC1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CON/C=N/C1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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